Product packaging for 1,7-Dinitropyrene(Cat. No.:CAS No. 113093-73-5)

1,7-Dinitropyrene

Cat. No.: B14307049
CAS No.: 113093-73-5
M. Wt: 292.24 g/mol
InChI Key: XTFWKHVRPUYKSO-UHFFFAOYSA-N
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Description

1,7-Dinitropyrene is a high-purity, synthetic nitrated polycyclic aromatic hydrocarbon (NPAH) provided as a research-grade standard. It is part of a group of isomers known for their potent direct mutagenicity in bacterial assays like the Ames test, without requiring metabolic activation . This compound is a critical reference material in environmental and toxicological research, particularly for the analysis of airborne particulate matter and diesel engine emissions, which are known sources of other dinitropyrene isomers . Researchers utilize this compound to study the metabolic pathways and DNA adduct formation mechanisms of nitrated aromatics, which are central to understanding their genotoxic and carcinogenic potential. Like its isomers, it is anticipated to be a human carcinogen and must be handled with appropriate safety precautions . This product is intended for use as an analytical standard in method development, for quality control in laboratories, and in studies investigating the genotoxicity of air pollutants. It is supplied For Research Use Only. It is not intended for diagnostic or therapeutic purposes, nor for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H8N2O4 B14307049 1,7-Dinitropyrene CAS No. 113093-73-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

113093-73-5

Molecular Formula

C16H8N2O4

Molecular Weight

292.24 g/mol

IUPAC Name

1,7-dinitropyrene

InChI

InChI=1S/C16H8N2O4/c19-17(20)12-7-10-2-1-9-4-6-14(18(21)22)13-5-3-11(8-12)15(10)16(9)13/h1-8H

InChI Key

XTFWKHVRPUYKSO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=CC3=C2C4=C1C=CC(=C4C=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Environmental Occurrence, Fate, and Transformation Pathways of Dinitropyrenes

Presence in Atmospheric Particulate Matter

Dinitropyrenes, including the 1,7-dinitropyrene isomer, are found in the environment primarily associated with atmospheric particulate matter. Their presence is a result of both direct emissions from combustion sources and secondary formation through atmospheric reactions.

Engine Exhaust Emissions (Diesel, Gasoline)

This compound is a component of the complex mixture of pollutants emitted from both diesel and gasoline engines. nih.gov During the combustion process, pyrene (B120774) undergoes nitration to form 1-nitropyrene (B107360), which can be further nitrated to create various dinitropyrene (B1228942) isomers, including 1,3-, 1,6-, and 1,8-dinitropyrene (B49389). nih.goviarc.fr The formation and concentration of these compounds are dependent on factors such as engine size and operating conditions. nih.govnih.gov

Studies have identified 1,3-, 1,6-, and 1,8-dinitropyrene in the exhaust of both light-duty and heavy-duty diesel engines. nih.goviarc.frnih.gov For instance, 1,8-dinitropyrene has been detected in extracts of particles from heavy-duty diesel engine exhaust at a concentration of 3.4 ng/mg. nih.gov In light-duty diesel engines, concentrations have been found to range from undetected to 0.4 ng/mg in extracts and between 0.013 and 0.025 ng/mg in particles. nih.gov Similarly, 1,6-dinitropyrene (B1200346) has been measured at levels of 0.81 ng/mg and 1.2 ng/mg in heavy-duty diesel exhaust particle extracts and between 0.033–0.034 ng/mg in light-duty diesel engine particles. iarc.frnih.gov

Interestingly, research comparing emissions from diesel and gasoline engines found that gasoline engine exhaust can contain approximately twice the mass concentration of 1,6- and 1,8-dinitropyrene compared to diesel exhaust. nih.govnih.gov However, because diesel engines produce a significantly larger amount of particulate matter, their total emissions of dinitropyrenes are much greater. nih.govnih.gov The ratio of dinitropyrenes to 1-nitropyrene is also notably different, being much higher in gasoline exhaust, which is attributed to differences in combustion conditions. nih.govnih.gov

Concentrations of Dinitropyrenes in Engine Exhaust
Dinitropyrene IsomerEngine TypeConcentrationReference
1,8-DinitropyreneHeavy-duty diesel (extract)3.4 ng/mg nih.gov
1,8-DinitropyreneLight-duty diesel (extract)Not detected - 0.7 ± 0.2 ng/mg nih.gov
1,8-DinitropyreneLight-duty diesel (particles)0.013 - 0.025 ng/mg nih.gov
1,6-DinitropyreneHeavy-duty diesel (extract)0.81 - 1.2 ng/mg iarc.frnih.gov
1,6-DinitropyreneLight-duty diesel (extract)0.4 ± 0.2 - 0.6 ng/mg iarc.frnih.gov
1,6-DinitropyreneLight-duty diesel (particles)0.033–0.034 ng/mg iarc.frnih.gov
1,6-DinitropyreneGasoline engine (particles)~128 pg/mg nih.gov
1,8-DinitropyreneGasoline engine (particles)~102 pg/mg nih.gov

Ambient Air Concentrations and Distribution

Dinitropyrenes are ubiquitously present in ambient air, particularly in urban and industrialized areas, where they are found in the fine and ultrafine particle fractions (<2.5µm). nih.gov Their concentrations in airborne particulate matter can vary significantly depending on the location.

The main particulate nitro-polycyclic aromatic hydrocarbons (NPAHs) found in ambient air include 2-nitrofluorene, 9-nitroanthracene, 9-nitrophenanthrene, various nitrofluoranthene isomers, 1- and 2-nitropyrene, and 1,3-, 1,6-, and 1,8-dinitropyrene. uniba.it

Ambient Air Concentrations of Dinitropyrenes
Dinitropyrene IsomerLocation TypeConcentration in Particulate MatterConcentration in AirReference
1,6-DinitropyreneHeavily Industrialized43–46 pg/mg4.44–7.50 pg/m³ iarc.fr
1,6-DinitropyreneRemote/Rural4.6–8.3 pg/mg0.12–0.30 pg/m³ iarc.fr
1,8-DinitropyreneUrban-0.1–10 pg/m³ nih.gov
1,8-DinitropyreneSuburban-0.01–0.1 pg/m³ nih.gov
1,6 & 1,8-DinitropyreneAmbient1–10 ng/g- nih.gov

Photochemical Reactions in the Atmosphere

Once released into the atmosphere, dinitropyrenes adsorbed on particulate matter undergo photochemical reactions, which are a major degradation pathway. nih.gov These reactions are influenced by sunlight and can lead to the formation of various photoproducts.

The photodegradation of dinitropyrenes is a complex process. Studies have shown that the photodegradation of 1,6-dinitropyrene and 1,8-dinitropyrene in solution follows first-order kinetics. tandfonline.com The primary mechanism is believed to be a nitro-nitrite rearrangement, which can occur from an excited singlet or triplet state, leading to the formation of a pyrenoxy radical. nih.govtandfonline.comresearchgate.net

The rate of photodegradation is influenced by the specific isomer and the surrounding environment. For example, in acetonitrile (B52724) solution, 1,6-dinitropyrene is four times more photochemically reactive than 1,8-dinitropyrene. tandfonline.comresearchgate.net However, when adsorbed on silica (B1680970) gel surfaces, the reactivity is reversed, with 1,8-dinitropyrene being three times more reactive than the 1,6-isomer, highlighting the significant role of the environmental matrix. nih.govresearchgate.net The presence of oxygen does not appear to significantly affect the photodegradation rate of dinitropyrenes in solution, suggesting that the primary rearrangement is an intramolecular process. tandfonline.com However, oxygen can play a role in the formation of certain photoproducts. nih.govresearchgate.net

The excitation wavelength also plays a crucial role. For 1,6-dinitropyrene, excitation with higher energy radiation (340 nm) increases the population of the triplet state, while lower energy radiation (415–425 nm) favors the formation of radical intermediates. researchgate.net

The photochemical degradation of dinitropyrenes leads to the formation of various photoproducts, principally pyrenediones and hydroxynitropyrenes. nih.govtandfonline.comresearchgate.netrsc.org

For 1,6-dinitropyrene, irradiation on silica gel results in the formation of 1,6-pyrenedione (B155732) and 6-hydroxy-1-nitropyrene. nih.gov In acetonitrile solution, 1,6-pyrenedione and tentatively identified 6-hydroxy-1-nitropyrene are also observed. tandfonline.com The formation of these products is consistent with a nitro-nitrite rearrangement mechanism. tandfonline.com

The photoproducts of 1,8-dinitropyrene include pyrenediones and 8-hydroxy-1-nitropyrene when irradiated on silica gel in the presence of oxygen. nih.gov In solution, the principal photoproducts are pyrenediones and 8-hydroxy-1-nitropyrene. tandfonline.com The formation of pyrenediones from 1,8-dinitropyrene is dependent on the presence of oxygen. nih.govresearchgate.net

The photochemical formation of hydroxynitropyrenes from 1-nitropyrene has also been demonstrated, leading to various isomers such as 1-hydroxy-3-nitropyrene, 1-hydroxy-6-nitropyrene, and 1-hydroxy-8-nitropyrene, which have been detected on airborne particles. kyoto-u.ac.jpacs.org

Photoproducts of Dinitropyrene Photodegradation
Parent CompoundReaction ConditionMajor PhotoproductsReference
1,6-DinitropyreneIrradiation on silica gel1,6-Pyrenedione, 6-Hydroxy-1-nitropyrene nih.gov
1,6-DinitropyreneIrradiation in acetonitrile1,6-Pyrenedione, 6-Hydroxy-1-nitropyrene (tentative) tandfonline.com
1,8-DinitropyreneIrradiation on silica gel (with O₂)Pyrenediones, 8-Hydroxy-1-nitropyrene nih.gov
1,8-DinitropyreneIrradiation in acetonitrilePyrenediones, 8-Hydroxy-1-nitropyrene tandfonline.com

Environmental surfaces play a critical role in the photoreactivity of dinitropyrenes. As models for atmospheric particulate matter, silica and alumina (B75360) have been shown to significantly influence both the rate of degradation and the distribution of photoproducts. nih.gov

On acidic alumina, the phototransformation rates of 1,6- and 1,8-dinitropyrene are equal, which is different from their reactivity in solution or on silica. nih.gov Furthermore, irradiation on acidic alumina leads to a significant increase in the relative yield of hydroxynitropyrene products compared to silica. nih.gov

The physical properties of the surface, such as pore size, also have an effect. For 1,8-dinitropyrene adsorbed on silica, a change in the average pore diameter from 6.0 nm to 2.5 nm alters the product distribution. nih.govresearchgate.net Specifically, pyrenediones and 8-hydroxy-1-nitropyrene are not formed in the smaller 2.5 nm pore silica, demonstrating that the surface environment can dictate the reaction pathways. nih.govresearchgate.net This highlights the complexity of predicting the atmospheric fate of dinitropyrenes, as their transformation is highly dependent on the nature of the particulate matter to which they are adsorbed.

Occurrence in Soil and Water Environments

Surface soil and water systems act as significant repositories for chemicals released into the environment. xsrv.jp Contamination with mutagenic substances, including certain DNP isomers, has been reported since the 1970s, raising concerns about environmental quality and health. xsrv.jp

Dinitropyrene isomers have been identified as major mutagenic compounds in organic extracts from surface soils, particularly in urban and industrial areas. xsrv.jpresearchgate.net Studies in Japan have quantified several DNP isomers in surface soils from various metropolitan locations. nih.gov

In one comprehensive study, 110 soil samples from five different areas in Japan were analyzed. The results showed widespread contamination with mutagens. nih.gov Subsequent quantification in samples from three metropolitan areas revealed the presence of 1,3-DNP, 1,6-DNP, and 1,8-DNP in all tested soils. nih.gov The concentrations varied significantly by location, with the highest total amount of these three isomers exceeding 10 ng/g of soil at one site. nih.gov These DNPs were found to be significant contributors to the soil's mutagenicity. nih.gov

Another study developed a sensitive analytical method to quantify DNP isomers in environmental samples and detected 1,3-, 1,6-, and 1,8-DNP in all six analyzed soil samples. researchgate.net The table below summarizes findings from a study quantifying DNP isomers in Japanese surface soils. nih.gov

Table 1: Concentration of Dinitropyrene Isomers in Japanese Surface Soil Samples

Isomer Concentration Range (pg/g of soil)
1,3-Dinitropyrene (B1214572) 12 - 3,270
1,6-Dinitropyrene 14 - 5,587
1,8-Dinitropyrene 13 - 6,809

Data sourced from a 1996-1997 survey of 10 sampling sites in three metropolitan areas in Japan. nih.gov

The detection of dinitropyrenes in water is less common than in soil or air, primarily due to their low concentrations in aqueous environments. sci-hub.se However, studies have investigated their presence.

Research in Kanazawa, Japan, measured DNP isomers in rainwater, river water, and seawater. The levels for dinitropyrenes were found to be very low, at approximately 0.01 pmol/L in winter and 0.05 pmol/L in autumn. nih.gov Another study analyzing surface water from Lake Taihu, China, did not detect 1,3-, 1,6-, or 1,8-dinitropyrene. sci-hub.se While nitro-PAHs in general have been identified in various water samples, the specific contribution of DNP isomers often remains below detection limits. xsrv.jpsci-hub.se Instead, other mutagens like phenylbenzotriazole (PBTA)-type compounds have been identified in river water impacted by industrial effluents. xsrv.jpresearchgate.net

Environmental Degradation Pathways (Beyond Photochemical)

The environmental persistence of dinitropyrenes is influenced by various degradation processes. While photochemical degradation is a significant pathway, chemical and biological transformations also play a role in their environmental fate.

The primary non-photochemical transformation of dinitropyrenes involves the chemical reduction of their nitro groups. This process can occur in various environmental matrices and biological systems. The reduction proceeds sequentially, first forming a nitrosopyrene, then a hydroxylaminopyrene, and finally an aminopyrene derivative. nih.gov

Metabolic studies, which model environmental transformations, have shown that 1,8-dinitropyrene can be reduced to mono- and diamino-derivatives. nih.gov For instance, incubations with rabbit lung tissue preparations and human red blood cell lysates have demonstrated the transformation of 1,8-dinitropyrene to 1-amino-8-nitropyrene (B1221553) and subsequently to 1,8-diaminopyrene. nih.goviarc.fr These reductive pathways are considered critical transformation steps in both biological systems and the wider environment. nih.gov

Table 2: Major Chemical Transformation Products of 1,8-Dinitropyrene

Parent Compound Transformation Product(s)
1,8-Dinitropyrene 1-Nitro-8-nitrosopyrene (B22677)
1-Amino-8-nitropyrene
1,8-Diaminopyrene

Products identified from in vitro metabolic studies. nih.goviarc.fr

Microbial degradation is a fundamental process for the breakdown of organic pollutants in soil and water. nih.govmdpi.com However, higher molecular weight nitro-PAHs, including dinitropyrenes, tend to be resistant to microbial attack. nih.gov This resistance is partly due to their strong adsorption to soil organic matter and their low water solubility, which limits their bioavailability to microorganisms. nih.govomicsonline.org

Despite this general resistance, specific microorganisms have been shown to metabolize dinitropyrenes. Several strains of the bacterium Salmonella typhimurium can metabolize 1,8-dinitropyrene. iarc.fr The metabolic pathways involve reduction of the nitro groups, leading to the formation of compounds such as 1-amino-8-nitropyrene and 1,8-diaminopyrene. iarc.fr Further acetylation can also occur, producing N-acetylamino-8-nitropyrene and N,N'-diacetyl-1,8-diaminopyrene. iarc.fr

In a wastewater treatment plant simulation, 1,3-dinitropyrene and 1,6-dinitropyrene showed a biodegradation rate of 21.43%, indicating that under specific conditions, microbial consortia in environments like activated sludge can contribute to their degradation. biomedscijournal.com However, comprehensive data on the biodegradation of dinitropyrenes in natural soil and water environments remain limited. nih.gov

Advanced Analytical Methodologies for Dinitropyrenes

Chromatographic Separation Techniques

Chromatography is the cornerstone of dinitropyrene (B1228942) analysis, enabling the separation of these compounds from complex mixtures and from their other isomers. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the two principal techniques employed, often coupled with highly selective and sensitive detectors.

HPLC is a versatile and widely used technique for the analysis of dinitropyrenes. researchgate.netnih.gov It offers the advantage of operating at ambient temperatures, which is crucial for thermally labile nitro-polycyclic aromatic hydrocarbons (nitro-PAHs). d-nb.info The separation is typically achieved on a reversed-phase C18 column. capes.gov.brnih.gov The choice of detector is critical for achieving the required sensitivity and selectivity.

High-performance liquid chromatography coupled with chemiluminescence detection is recognized as a highly sensitive method for the determination of dinitropyrenes. acs.orgnih.gov This technique allows for the detection of dinitropyrenes at femtomole levels. capes.gov.br The method often involves the reduction of the nitro groups of dinitropyrenes to amino groups, which can then react with a chemiluminescent reagent, such as bis(2,4,6-trichlorophenyl)oxalate and hydrogen peroxide, to produce a light signal that is measured by the detector. capes.gov.br This detection method is exceptionally selective, which simplifies sample preparation requirements. psu.edu

Researchers have successfully applied this method to determine the concentrations of 1,3-, 1,6-, and 1,8-dinitropyrene (B49389) in urban air samples and vehicle exhaust particulates. acs.orgcapes.gov.brscispace.com For instance, a study on airborne particulates in Kanazawa, Japan, utilized HPLC with chemiluminescence detection to quantify these isomers. scispace.com Another study optimized an HPLC system with online reduction and chemiluminescence detection, achieving detection limits of 2–50 fmol for dinitropyrene isomers in extracts from airborne particulates. capes.gov.br

Table 1: HPLC with Chemiluminescence Detection Findings for Dinitropyrenes

Analyte Sample Matrix Detection Limit Key Findings Citation
1,3-, 1,6-, 1,8-Dinitropyrene Urban Air Not Specified Successfully quantified in urban air samples. acs.orgnih.gov
1,3-, 1,6-, 1,8-Dinitropyrene Airborne Particulates 2–50 fmol Optimized system with online zinc reduction column. capes.gov.br
Dinitropyrene Isomers Diesel Exhaust Particulates Not Specified Method used for analysis of vehicle emissions. capes.gov.br
Dinitropyrene Isomers Airborne Particulates Not Specified Detected in Vladivostok, Kanazawa, and Toyama. scispace.com

Fluorescence detection is another sensitive technique used in conjunction with HPLC for dinitropyrene analysis. nih.gov Since dinitropyrenes themselves are not fluorescent, a post-column, on-line reduction step is necessary to convert them into their highly fluorescent amino derivatives. researchgate.netnih.gov This reduction can be achieved using a catalyst column, such as one packed with platinum and rhodium-coated alumina (B75360) or a zinc column. nih.govnih.gov

This method has been effectively used to quantify dinitropyrene isomers in environmental samples like soil and airborne particulates. researchgate.netnih.govnycu.edu.tw A study developed an efficient clean-up procedure for soil samples followed by HPLC with on-line reduction and fluorescence detection, achieving detection limits in the range of 0.7 to 4 picograms for dinitropyrene isomers. nih.gov Another method utilizing on-line electrochemical reduction followed by fluorescence detection reported detection limits of approximately 1.0–2.2 pg for dinitropyrenes in airborne particulates. nycu.edu.tw

Table 2: HPLC with Fluorescence Detection (Post-Reduction) Findings for Dinitropyrenes

Analyte Sample Matrix Reduction Method Detection Limit Citation
1,3-, 1,6-, 1,8-Dinitropyrene Soil Platinum-Rhodium Catalyst 0.7–4 pg nih.gov
Dinitropyrene Isomers Airborne Particulates Electrochemical Reduction 1.0–2.2 pg nycu.edu.tw
Dinitropyrene Isomers Airborne Particulates Online Reduction Not Specified researchgate.net

Electrochemical detection offers a relatively simple and convenient alternative for the determination of nitrated polycyclic aromatic hydrocarbons (NPAHs), including dinitropyrenes, via HPLC. capes.gov.brnih.gov This method measures the current resulting from the oxidation or reduction of the analyte at an electrode surface. A reversed-phase C18 column is typically used for the separation of the NPAHs. capes.gov.brnih.gov

A study employing HPLC with electrochemical detection for the analysis of 1,3-, 1,6-, and 1,8-dinitropyrene in airborne particulates reported a detection limit of approximately 20 picograms for each analyte. capes.gov.brnih.gov The method demonstrated good linearity with correlation coefficients greater than 0.999. capes.gov.brnih.gov While perhaps not as sensitive as chemiluminescence or fluorescence detection, electrochemical detection provides a robust and accessible option for NPAH analysis. scidoc.org

Table 3: HPLC with Electrochemical Detection Findings for Dinitropyrenes

Analyte Sample Matrix Column Type Detection Limit Citation
1,3-, 1,6-, 1,8-Dinitropyrene Airborne Particulates Reversed-phase C18 ~20 pg capes.gov.brnih.gov

Gas chromatography coupled with mass spectrometry is a powerful and widely used technique for the analysis of dinitropyrenes and other nitro-PAHs. nih.govnih.govresearchgate.net It offers high resolution and the ability to obtain mass spectra, which serve as a "fingerprint" for compound identification. researchgate.net However, some nitro-PAHs can be thermally unstable, which may require special injection techniques. d-nb.inforesearchgate.net

Electron ionization (EI) is a common ionization technique used in GC-MS for the analysis of a wide range of compounds. tofwerk.com In standard EI-MS, high-energy electrons (typically 70 eV) bombard the analyte molecules, causing fragmentation. tofwerk.com While this fragmentation pattern is useful for structural elucidation and library matching, it can sometimes lead to a weak or absent molecular ion, which is crucial for confirming the molecular weight. tofwerk.comspectroscopyonline.com

To enhance sensitivity and overcome some of the limitations of standard EI, methods such as GC coupled with high-resolution mass spectrometry (GC-HRMS) have been developed. nih.gov One such method involved the reduction of dinitropyrenes to their corresponding diaminopyrenes, followed by derivatization before GC-HRMS analysis. nih.gov This approach yielded detection limits for 1,3-, 1,6-, and 1,8-dinitropyrenes in the range of 0.90–1.1 pg, which was noted to be up to 10 times more sensitive than HPLC with fluorescence detection. nih.gov Another advancement is Cold Electron Ionization (Cold EI), where molecules are cooled in a supersonic molecular beam before ionization, which enhances the molecular ion abundance and improves identification. spectroscopyonline.com

Table 4: GC-MS with Electron Ionization Detection Findings for Dinitropyrenes

Analyte Method Key Features Detection Limit Citation
1,3-, 1,6-, 1,8-Dinitropyrene GC-HRMS Reduction to diaminopyrenes and derivatization 0.90–1.1 pg nih.gov
Dinitropyrenes GC-MS (EI) Standard method, provides "fingerprint" mass spectra Not Specified researchgate.net
Thermally Labile Compounds GC-MS with Cold EI Enhanced molecular ion, reduced fragmentation Not Specified spectroscopyonline.com

Gas Chromatography-Mass Spectrometry (GC-MS)

Triple Quadrupole Mass Spectrometry (MRM Mode)

Triple quadrupole mass spectrometry, particularly in Multiple Reaction Monitoring (MRM) mode, is a powerful technique for the quantitative analysis of dinitropyrenes. sciex.comchromatographytoday.com This method offers enhanced sensitivity and selectivity by monitoring specific precursor-to-product ion transitions. sciex.com In this setup, the first quadrupole (Q1) selects the precursor ion (the molecular ion of the dinitropyrene isomer), which is then fragmented in the collision cell (q2). The third quadrupole (Q3) is set to monitor a specific fragment ion, creating a highly selective detection method that minimizes background interference. sciex.com

An analytical method using gas chromatography-triple quadrupole mass spectrometry (GC-MS/MS) in MRM mode has been developed for the quantification of various nitro-PAHs, including 1,7-dinitropyrene. uniba.itnih.gov This approach has demonstrated high repeatability, with relative standard deviations (RSD) generally below 10% for many target compounds. uniba.itnih.gov However, for dinitropyrenes like the 1,3- and 1,8-isomers, the RSD was slightly higher, at less than 15%. uniba.itnih.gov The limit of detection (LOD) for dinitropyrenes using this method was reported to be 1.8 ng/mL. nih.gov

ParameterValueReference
Repeatability (RSD%) for dinitropyrenes< 15% nih.gov
Limit of Detection (LOD)1.8 ng/mL nih.gov

Two-Dimensional HPLC Analysis

Two-dimensional high-performance liquid chromatography (2D-HPLC) provides enhanced separation capabilities, which is crucial for resolving complex mixtures containing various isomers of dinitropyrenes. americanpharmaceuticalreview.comfraunhofer.de This technique subjects the sample to two independent separation mechanisms, significantly increasing the peak capacity. americanpharmaceuticalreview.com

A 2D-HPLC method has been developed for the analysis of dinitropyrene isomers in environmental samples. researchgate.net This method involves an initial purification step, followed by online reduction of the nitroarenes to their corresponding fluorescent aminoarenes. researchgate.net These derivatives are then sensitively quantified by fluorescence detection. researchgate.net Another 2D-HPLC system utilized an on-line clean-up and reduction process in the first dimension, followed by separation and fluorescence detection in the second dimension after column-switching. researchgate.net This method achieved detection limits for dinitropyrenes in the range of 0.1–2.2 pg per injection. nycu.edu.tw For the analysis of 1-nitropyrene (B107360), a related compound, a 2D-HPLC method with online reduction and tandem mass spectrometry detection has been reported, achieving a limit of detection of 152 fg on-column. researchgate.net

Supercritical Fluid Chromatography (SFC) with Fluorescence Detection

Supercritical fluid chromatography (SFC) is a chromatographic technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. shimadzu.be SFC offers advantages such as high separation efficiency and shorter analysis times compared to traditional HPLC. chromatographyonline.com When coupled with fluorescence detection, SFC becomes a highly sensitive and selective method for analyzing fluorescent compounds or those that can be derivatized to be fluorescent. jasco-global.comjascoinc.com

While direct applications of SFC with fluorescence detection for this compound are not extensively detailed in the provided results, the methodology has been established for related compounds. For instance, extracts from diesel and gasoline engine particulates containing dinitropyrenes have been analyzed using packed column SFC with fluorescence detection. researchgate.net The development of high-pressure flow cells has overcome previous limitations, making fluorescence detection more accessible for SFC applications. jasco-global.comjascoinc.comresearchgate.net This technique offers the potential for highly sensitive detection, with limits reaching the femtogram to picogram range for fluorescent substances. jascoinc.com

Mass Spectrometry Approaches

Mass spectrometry (MS) is a cornerstone in the analysis of dinitropyrenes, providing crucial information on molecular weight and structure. Various ionization techniques and mass analyzers are employed to enhance the sensitivity and specificity of detection.

Atmospheric-Pressure Photoionization Mass Spectrometry

Atmospheric-pressure photoionization (APPI) is a soft ionization technique particularly suited for the analysis of non-polar to medium-polarity compounds like dinitropyrenes. wikipedia.orgresearchgate.net APPI uses a lamp to emit high-energy photons that ionize the analyte molecules. wikipedia.org

A study comparing different ionization sources found that normal phase HPLC coupled to APPI-MS/MS provided the highest precision and sensitivity for dinitropyrene analysis, with a limit of detection of 0.5 pg on-column. acs.org Dinitropyrene was not effectively ionized by electrospray ionization (ESI). acs.org With APPI, the precursor ion observed for dinitropyrene was the molecular radical anion ([M·]⁻). acs.org The high sensitivity and specificity of liquid chromatography with an APPI source have been noted for dinitropyrene analysis. nih.gov

ParameterValueReference
Ionization TechniqueAtmospheric-Pressure Photoionization (APPI) acs.org
Precursor Ion[M·]⁻ acs.org
Limit of Detection (on-column)0.5 pg acs.org

Femtosecond Ionization Mass Spectrometry

Femtosecond ionization mass spectrometry utilizes ultrashort laser pulses for ionization, which can minimize fragmentation and enhance the formation of the molecular ion, providing clear molecular weight information. researchgate.netnih.gov This technique is particularly advantageous for the analysis of labile molecules. researchgate.net

In the analysis of nitro-PAHs, femtosecond laser ionization has been shown to produce a molecular ion, which is often difficult to achieve with conventional electron ionization techniques. researchgate.netnih.gov A two-color two-photon ionization technique, using a combination of 343-nm and 257-nm pulses, has been found to be particularly effective for sensitive detection. researchgate.netnih.gov While specific studies on this compound are not detailed, the analysis of 1-nitropyrene using femtosecond ionization at 395 nm has successfully detected an intact parent ion. researchgate.netcambridge.org The femtosecond mass spectrum of 1-nitropyrene has been recorded, demonstrating the applicability of this technique to nitropyrene analysis. strath.ac.uk

High-Performance Liquid Chromatography-Orbitrap Mass Spectrometry

The coupling of high-performance liquid chromatography with Orbitrap mass spectrometry (HPLC-Orbitrap MS) offers high-resolution and accurate-mass (HRAM) capabilities, which are invaluable for the confident identification and quantification of compounds in complex mixtures. thermofisher.com The Orbitrap mass analyzer can achieve very high resolution, allowing for the differentiation of molecules with very similar masses. thermofisher.comscielo.br

For the first time, HPLC combined with Orbitrap MS has been used for the non-targeted identification of nitro-aromatic compounds. figshare.com This powerful combination allows for the separation of isomers by HPLC and their subsequent identification based on high-resolution mass data. arxiv.org A methodology using ultra-high-performance liquid chromatography (UHPLC) coupled with quadrupole Orbitrap high-resolution mass spectrometry has been developed for the analysis of various contaminants, showcasing the power of this technique for multi-residue analysis. nih.gov The high mass accuracy of the Orbitrap, typically below 5 ppm, provides a high degree of confidence in compound identification. scielo.br

Sample Preparation and Extraction Techniques

Effective sample preparation is a prerequisite for reliable analysis of this compound. The goal is to efficiently extract the target analyte from the sample matrix while removing interfering substances that could compromise the analytical results.

Ultrasonic extraction, also known as sonication, is a widely used technique for extracting dinitropyrenes from solid environmental samples like airborne particulates, soil, and sludge. jst.go.jpnycu.edu.twhielscher.com This method utilizes high-frequency sound waves to create cavitation bubbles in the solvent. hielscher.com The collapse of these bubbles generates localized high pressure and temperature, facilitating the disruption of the sample matrix and enhancing the penetration of the solvent, thereby improving extraction efficiency. hielscher.com

The primary advantages of ultrasonic extraction are its speed and reduced solvent consumption compared to traditional methods like Soxhlet extraction. nycu.edu.twhielscher.com The U.S. Environmental Protection Agency (EPA) Method 3550C provides a standardized protocol for the ultrasonic extraction of semivolatile organic compounds from solid matrices. hielscher.comhielscher.com Studies have demonstrated high recovery rates for dinitropyrenes using this method. For instance, ultrasonic extraction with cyclohexane (B81311) has shown recovery yields ranging from 83% to 94% for various dinitropyrene isomers. nycu.edu.tw

Microwave-assisted extraction (MAE) is another modern and efficient technique for extracting organic compounds from solid samples. anton-paar.com MAE utilizes microwave energy to rapidly heat the solvent and sample, which accelerates the extraction process. anton-paar.com This method significantly reduces extraction times, often to just 15-30 minutes, and minimizes the amount of solvent required. anton-paar.com

MAE is applicable to a variety of environmental matrices, including soils, sediments, and sludges. anton-paar.comnih.govucdavis.edu The U.S. EPA has established Method 3546 for the MAE of organic compounds from such samples. anton-paar.combrjac.com.br Following a procedure based on this method, polycyclic aromatic hydrocarbons (PAHs), a class of compounds that includes dinitropyrenes, can be extracted from soil and sediment samples in about 30 minutes using a hexane/acetone mixture. anton-paar.com This represents a substantial improvement over the 6 hours required for the standard Soxhlet procedure. anton-paar.com The efficiency and speed of MAE make it a valuable alternative for the routine analysis of environmental pollutants. redalyc.org

Following extraction, a clean-up step is often necessary to remove co-extracted interfering compounds from the sample extract. jst.go.jpnycu.edu.tw This is particularly important for complex environmental samples that contain a wide variety of organic and inorganic substances. researchgate.net Solid-phase extraction (SPE) is a commonly employed and effective clean-up technique. organomation.comwikipedia.orgmdpi.com

In SPE, the sample extract is passed through a cartridge containing a solid adsorbent (the stationary phase). wikipedia.org By selecting an appropriate adsorbent and solvent system, the target analytes can be selectively retained on the cartridge while impurities are washed away, or vice-versa. organomation.comwikipedia.org For the analysis of nitrated PAHs, silica (B1680970) gel cartridges are frequently used for clean-up. jst.go.jp The process involves passing the extract through the cartridge, which retains certain interfering compounds, allowing for a cleaner extract containing the dinitropyrenes to be collected. jst.go.jpnycu.edu.tw Other clean-up strategies may involve liquid-liquid partitioning, for instance, washing the extract with solutions of sodium hydroxide (B78521) and sulfuric acid. researchgate.net

Measuring dinitropyrenes in the vapor phase in the atmosphere presents a significant challenge due to their very low concentrations. iarc.frnih.gov To address this, specialized collection methods have been developed. One such method involves using a high-volume sampler to draw a large volume of air through a quartz fiber filter, which captures particulate matter. iarc.fr Downstream of the filter, a vapor collector is placed to trap the gas-phase compounds. iarc.frnih.gov

A specially designed cylindrical vapor collector may contain layers of adsorbent resin, such as XAD-4, followed by polyurethane foam. iarc.frnih.gov This setup effectively captures the low volatility dinitropyrene vapors that pass through the initial particle filter. iarc.friarc.fr After sampling, the trapped compounds are extracted from the adsorbent material and analyzed, typically by gas chromatography-mass spectrometry (GC-MS). iarc.fr The development of such high-volume vapor collectors has been crucial for studying the partitioning of dinitropyrenes between the particulate and vapor phases in the atmosphere. nih.gov

Quantification and Detection Limits

The quantification of this compound is typically performed using instrumental methods like LC-MS/MS or GC-MS, with the aid of internal standards to ensure accuracy and precision. acs.orgnih.gov The detection limit, which is the lowest concentration of an analyte that can be reliably detected, is a critical performance characteristic of any analytical method.

For dinitropyrenes, including the 1,7-isomer, modern analytical techniques have achieved remarkably low detection limits. Using LC-MS/MS, detection limits in the picogram (pg) range have been reported. For example, one method reported a detection limit of 2 pg for several dinitropyrene isomers. jst.go.jp Another study, which optimized an HPLC-MS/MS method, achieved a detection limit of 0.5 pg on-column for dinitropyrene. acs.org In spiked rat plasma, the limit of detection was found to be 10 pg/100 µL. acs.org

An older method using HPLC with on-line electrochemical reduction and fluorescence detection reported detection limits in the range of 1.0–2.2 pg for dinitropyrenes. nycu.edu.tw These low detection limits are essential for accurately measuring the trace levels of this compound found in many environmental samples. nih.gov

Below is an interactive data table summarizing the detection limits for dinitropyrenes using various analytical methods.

Analytical MethodMatrixDetection Limit (pg)Reference
LC-MS/MSAirborne Particulates2 jst.go.jp
HPLC-MS/MSOn-column0.5 acs.org
HPLC-MS/MSSpiked Rat Plasma10 (per 100 µL) acs.org
HPLC with Electrochemical Reduction and Fluorescence Detection-1.0 - 2.2 nycu.edu.tw
GC-MS with Negative Chemical Ionization-0.53 - 2.85 nih.gov

Biotransformation and Metabolic Pathways of Dinitropyrenes

Enzymatic Reduction Pathways (Nitroreduction)

The primary pathway for the metabolic activation of dinitropyrenes is the enzymatic reduction of one of the nitro groups. nih.gov This process, known as nitroreduction, is a multi-step reaction catalyzed by a variety of cytosolic and microsomal enzymes, converting the relatively inert parent compound into highly reactive electrophilic intermediates capable of forming DNA adducts.

Role of Cytochrome P450 Enzyme System

The cytochrome P450 (CYP) system, a major family of enzymes involved in xenobiotic metabolism, plays a role in the biotransformation of dinitropyrenes. nih.gov While typically associated with oxidative metabolism, the CYP system, particularly the NADPH-cytochrome P450 reductase component, facilitates the reductive activation of nitroaromatic compounds. aacrjournals.orguniprot.org Studies have shown that dinitropyrenes, including the 1,3-, 1,6-, and 1,8-isomers, can induce the expression of CYP1A1, CYP1A2, and CYP1B1 messenger RNA (mRNA) in various human cell lines. nih.gov Specifically, treatment of fish hepatoma cells with 1,6-dinitropyrene (B1200346) resulted in the induction of CYP1A. nih.govnih.gov The reductive metabolism of 1,8-dinitropyrene (B49389) by NADPH:P450 reductase has been demonstrated in human liver microsomes, highlighting the role of this enzyme system in the initial activation steps of dinitropyrenes. aacrjournals.org

Involvement of Aldo-Keto Reductases (AKRs)

Human aldo-keto reductases (AKRs) are a family of cytosolic NAD(P)H-dependent oxidoreductases that have been identified as key enzymes in the nitroreduction of dinitropyrenes. nih.govacs.org Several isoforms, particularly AKR1C1, AKR1C2, and AKR1C3, which are expressed in human lung cells, can catalyze the reduction of dinitropyrenes to their corresponding aminonitropyrene derivatives. acs.orgx-mol.com

A detailed study investigating the metabolism of 1,8-dinitropyrene (1,8-DNP) found that AKR1C1, AKR1C2, and AKR1C3 were all capable of catalyzing its nitroreduction. nih.govacs.orgnih.gov Kinetic analysis revealed that AKR1C3 possessed the highest catalytic efficiency for the formation of 1-amino-8-nitropyrene (B1221553) (1,8-ANP), the six-electron reduction product. nih.govacs.orgnih.gov This research underscores the significant contribution of AKRs to the metabolic activation of dinitropyrenes in human tissues. researchgate.netacs.org

EnzymeSubstrateProductFinding
AKR1C11,8-Dinitropyrene1-Amino-8-nitropyreneCatalyzes the nitroreduction of 1,8-DNP. acs.org
AKR1C21,8-Dinitropyrene1-Amino-8-nitropyreneCatalyzes the nitroreduction of 1,8-DNP. acs.org
AKR1C31,8-Dinitropyrene1-Amino-8-nitropyreneExhibits the highest catalytic efficiency for 1,8-DNP reduction among the AKR1C isoforms. acs.orgnih.gov

Contribution of Other Reductases (e.g., Xanthine (B1682287) Oxidase, DT-Diaphorase, Aldehyde Oxidase)

Besides the CYP system and AKRs, other reductases contribute to the metabolic activation of dinitropyrenes. These enzymes are found in the cytosol of various mammalian tissues and can catalyze one- or two-electron reductions of the nitro group.

Xanthine Oxidase (XO): This enzyme has been shown to catalyze the nitroreduction of various nitroaromatic compounds, including nitropyrenes. nih.govacs.org It can reduce dinitropyrenes to their N-hydroxy arylamine intermediates, which are critical for DNA binding. acs.org

DT-Diaphorase (NAD(P)H:quinone oxidoreductase 1 or NQO1): DT-diaphorase is another key cytosolic enzyme implicated in the reduction of nitro compounds. oup.com Its role is complex; while it can activate some compounds, it is often considered a detoxification enzyme. However, its involvement in the reduction of nitroaromatics suggests a potential contribution to dinitropyrene (B1228942) metabolism. psu.edu

Aldehyde Oxidase (AO): Aldehyde oxidase, along with xanthine oxidase, is a molybdenum-containing enzyme that can reduce a wide range of nitrogen-containing compounds. researchgate.net It is considered a potential contributor to the nitroreduction of dinitropyrenes. researchgate.net

Aerobic vs. Anaerobic Reduction

The presence or absence of oxygen significantly influences the metabolic fate of dinitropyrenes. nih.gov Nitroreduction is generally more efficient and extensive under anaerobic (oxygen-deficient) conditions. nih.govuq.edu.au Studies using rabbit lung supernatant demonstrated that the biotransformation of 1,8-dinitropyrene into stable metabolites was significantly greater in the absence of oxygen. nih.govuq.edu.au Under anaerobic conditions, the metabolic pathway tends to proceed to the fully reduced amino derivatives, such as the formation of 1-amino-6-nitropyrene from 1,6-dinitropyrene. nih.gov

In contrast, under aerobic conditions, the initial one-electron reduction of the nitro group can lead to the formation of a nitro anion radical. This radical can react with molecular oxygen in a process called "futile cycling," regenerating the parent nitro compound and producing reactive oxygen species (ROS). nih.gov This can lead to a different profile of metabolites. For example, in cytosolic incubations, oxygen was found to decrease the formation of aminopyrenes while increasing the formation of nitrosopyrenes. nih.gov However, some studies have shown that covalent binding to macromolecules can be higher under aerobic conditions, suggesting that oxidative pathways or ROS-mediated damage may also play a critical role. nih.govuq.edu.au

Formation of Nitro-Nitrosopyrene and Amino-Nitropyrene Intermediates

The enzymatic nitroreduction of a dinitropyrene molecule is a sequential process involving several key intermediates. nih.gov The activation is initiated by the reduction of one nitro group to a nitroso group, forming a nitro-nitrosopyrene intermediate. iarc.frnih.gov This step is considered a limiting factor in the activation of dinitropyrenes in some cellular systems. nih.gov

This nitroso derivative is then rapidly reduced further to a N-hydroxy-aminonitropyrene . nih.govacs.org This N-hydroxyarylamine is a highly reactive electrophile that is central to the genotoxicity of dinitropyrenes. It can bind directly to DNA or undergo further enzymatic esterification (e.g., O-acetylation) to form an even more reactive species that readily forms DNA adducts. nih.gov The final step in this reductive sequence is the conversion of the hydroxylamine (B1172632) to the more stable amino-nitropyrene . acs.orgiarc.fr The detection of amino-nitropyrene metabolites in vitro and in vivo serves as evidence for the transient formation of the critical nitroso and N-hydroxyamino intermediates. researchgate.net For instance, the metabolism of 1,8-dinitropyrene proceeds through 1-nitro-8-nitrosopyrene (B22677) to generate 1-amino-8-nitropyrene. iarc.fr

Oxidative Metabolic Pathways

In addition to nitroreduction, dinitropyrenes can undergo oxidative metabolism, which involves the enzymatic addition of oxygen to the polycyclic aromatic hydrocarbon core (ring oxidation). nih.govresearchgate.net This pathway is primarily catalyzed by the cytochrome P450 enzyme system and can lead to the formation of phenols, dihydrodiols, and quinones. researchgate.net

Based on a comprehensive review of available scientific literature, there is insufficient specific data concerning the chemical compound 1,7-dinitropyrene to generate a thorough and scientifically accurate article that adheres to the provided outline.

The majority of research on the biotransformation, metabolic pathways, and tissue-specific metabolism of dinitropyrenes focuses almost exclusively on the isomers 1,3-dinitropyrene (B1214572), 1,6-dinitropyrene, and 1,8-dinitropyrene . These compounds are well-documented environmental mutagens found in sources like diesel exhaust, and their metabolic activation has been the subject of extensive study.

Specifically:

Acetylation and Deacetylation: Research on the role of N-acetyltransferase (NAT) activities and acetyl coenzyme A-dependent processes in the metabolic activation of dinitropyrenes has been conducted on the 1,3-, 1,6-, and particularly the 1,8- isomers. aacrjournals.orgnih.govnih.govoup.comnih.gov These studies are critical for understanding how dinitropyrenes are converted into DNA-binding metabolites. However, this body of research does not provide specific data for the 1,7- isomer.

Species-Specific and Tissue-Specific Metabolism: Detailed findings on hepatic (liver), pulmonary (lung), and gastrointestinal metabolism are available for the more common dinitropyrene isomers. nih.govcuni.cznih.govuq.edu.auaacrjournals.orgjst.go.jpresearchgate.netnih.gov These studies highlight how different species and tissues process these compounds, which is crucial for risk assessment. Again, this information is lacking for this compound.

While the synthesis of some 1,7-substituted pyrene (B120774) derivatives has been mentioned in chemical literature, these are often described as rare, and there is no corresponding body of work on their metabolism or biological effects that would be needed to address the requested topics. rsc.org

Due to the strict requirement to focus solely on this compound and the lack of available research data for this specific compound within the scope of the requested outline, it is not possible to generate the article as instructed while maintaining scientific accuracy and avoiding speculation. The provided outline aligns well with the known metabolic pathways of 1,8-dinitropyrene, suggesting a possible misidentification of the target compound.

Species-Specific and Tissue-Specific Metabolic Differences

Aquatic Organism Biotransformation

The biotransformation of dinitropyrenes in aquatic environments is an area of concern due to their presence as environmental pollutants. While direct metabolic studies on this compound in aquatic organisms are not widely documented, the behavior of related isomers provides significant insight.

Dinitropyrenes are expected to adsorb to suspended solids and sediment in water. nih.gov Based on an estimated bioconcentration factor (BCF) of 480, dinitropyrenes have a high potential for bioaccumulation in aquatic organisms, provided the compound is not metabolized by the organism. nih.gov

Studies on fish cells have begun to illuminate the metabolic capabilities of aquatic species towards these compounds. For instance, treatment of fish hepatoma PLHC-1 cells with 1,6-dinitropyrene was found to induce cytochrome P450 1A (CYP1A). nih.gov This induction suggests that aquatic organisms possess the enzymatic machinery to recognize and respond to dinitropyrene exposure, initiating Phase I metabolic processes. The effects of nitro-PAHs, including dinitropyrenes, on aquatic organisms have not been extensively studied, but they are recognized as major mutagenic contaminants in urban areas. ifremer.fr The biotransformation and detoxification systems for the parent compound, 1-nitropyrene (B107360), have been characterized in the freshwater mussel Dreissena polymorpha, indicating that these organisms can metabolize nitro-PAHs, leading to the formation of DNA adducts. ifremer.fr

Overall Metabolic Pathways and Intermediates

The metabolic activation of dinitropyrenes is a critical step in their genotoxicity and is primarily driven by nitroreduction. nih.gov This process involves the enzymatic reduction of one of the nitro groups, leading to the formation of several reactive intermediates. nih.goviarc.fr This pathway is significantly more pronounced for 1,6- and 1,8-dinitropyrene compared to 1,3-dinitropyrene and 1-nitropyrene, which correlates with their higher mutagenicity. nih.govnih.gov

The metabolic activation occurs via the reduction of a nitro group to form a nitroso intermediate, which is then further converted to a hydroxylamino derivative. nih.gov These reactions are catalyzed by a variety of enzymes known as nitroreductases.

Phase I Metabolism: Nitroreduction

The primary pathway for the metabolic activation of dinitropyrenes is the six-electron reduction of a nitro group to an amino group. nih.gov This sequential reduction proceeds through highly reactive intermediates. nih.govresearchgate.net

Formation of Nitroso Intermediates: The first step is the reduction of a nitro group to a nitroso group. For example, 1,8-dinitropyrene is reduced to 1-nitro-8-nitrosopyrene. iarc.froup.com This step is considered limiting in the metabolic activation sequence in mammalian cells. oup.com

Formation of N-hydroxy Arylamine Intermediates: The nitroso intermediate is further reduced to an N-hydroxy arylamine derivative (e.g., N-hydroxy-1-amino-8-nitropyrene). nih.govnih.gov This intermediate is a key electrophilic metabolite that can react with cellular macromolecules.

A range of enzymes can catalyze these reductive steps, including:

Cytosolic Nitroreductases : Mammalian nitroreductases like xanthine oxidase can catalyze the conversion of dinitropyrenes. nih.govnih.gov

Cytochrome P450 Reductase : Human NADPH:P450 reductase, found in liver microsomes, has been shown to be involved in the reductive metabolism of 1,8-dinitropyrene. aacrjournals.org

Aldo-Keto Reductases (AKRs) : Human AKRs, specifically AKR1C1, AKR1C2, and AKR1C3, are capable of catalyzing the nitroreduction of 1,8-dinitropyrene to 1-amino-8-nitropyrene. researchgate.netacs.org AKR1C3 shows the highest catalytic efficiency for this conversion. acs.orgnih.gov

Phase II Metabolism: Conjugation

Following the formation of the N-hydroxy arylamine intermediate, Phase II enzymes can further metabolize the compound, often leading to the formation of highly reactive species. nih.govusmlestrike.comlongdom.org

O-Acetylation : In bacteria and certain mammalian tissues, the N-hydroxy arylamine can be O-acetylated by acetyl coenzyme A-dependent acetylases. nih.govuq.edu.au This creates an N-acetoxy arylamine, which is a highly reactive ester. iarc.fr The decomposition of this ester forms a nitrenium ion that can readily bind to DNA, forming adducts such as N-(deoxyguanosin-8-yl)-1-amino-8-nitropyrene. iarc.frnih.gov This O-acetylation step is considered a critical activation pathway, particularly in Salmonella typhimurium. nih.gov

Data Tables

Table 1: Key Metabolic Intermediates of 1,8-Dinitropyrene

Parent CompoundIntermediate 1Intermediate 2Final Product (example)
1,8-Dinitropyrene1-Nitro-8-nitrosopyreneN-hydroxy-1-amino-8-nitropyrene1-Amino-8-nitropyrene

Table 2: Enzymes Involved in Dinitropyrene Metabolism

Metabolic StepEnzyme FamilySpecific EnzymesOrganism/Tissue
Nitroreduction Cytosolic ReductasesXanthine OxidaseMammalian Liver
Microsomal ReductasesNADPH:Cytochrome P450 ReductaseHuman Liver
Aldo-Keto ReductasesAKR1C1, AKR1C2, AKR1C3Human Lung
Acetylation AcetyltransferasesN-acetyltransferasesBacteria, Mammalian Cells

Molecular Mechanisms of Dinitropyrene Action

DNA Adduct Formation by Dinitropyrene (B1228942) Metabolites

The hallmark of the molecular mechanism of action for carcinogenic dinitropyrenes is the formation of covalent DNA adducts. inchem.orginchem.org This process begins with the metabolic activation of the dinitropyrene molecule. In vivo and in vitro studies on isomers like 1,6-DNP and 1,8-DNP have shown that metabolism via nitroreduction leads to the formation of derivatives that can bind to DNA. inchem.orgiarc.fr This covalent binding alters the structure of DNA, which can lead to errors during DNA replication and transcription, ultimately resulting in mutations.

The principal DNA adducts formed by dinitropyrenes have been successfully identified for several isomers. Following metabolic activation, the reactive intermediate primarily targets the C8 position of guanine (B1146940) bases in the DNA.

For 1,6-dinitropyrene (B1200346) , the major adduct identified is N-(deoxyguanosin-8-yl)-1-amino-6-nitropyrene .

For 1,8-dinitropyrene (B49389) , the corresponding major adduct is N-(deoxyguanosin-8-yl)-1-amino-8-nitropyrene . iarc.frnih.gov

Based on this consistent pattern of bioactivation and DNA binding among its isomers, it is highly probable that the major DNA adduct for 1,7-dinitropyrene is N-(deoxyguanosin-8-yl)-1-amino-7-nitropyrene . This adduct results from the reduction of the nitro group at the C1 position, followed by covalent binding to the guanine base.

Table 1: Identified and Postulated Dinitropyrene-DNA Adducts

Dinitropyrene Isomer Major Identified DNA Adduct Status
1,6-Dinitropyrene N-(deoxyguanosin-8-yl)-1-amino-6-nitropyrene Identified
1,8-Dinitropyrene N-(deoxyguanosin-8-yl)-1-amino-8-nitropyrene Identified iarc.frnih.gov

The formation of the ultimate DNA-reactive species from dinitropyrenes is a multi-step process involving key reactive intermediates. The metabolic activation cascade is initiated by cytosolic nitroreductases, such as aldo-keto reductases (AKRs), which reduce one nitro group. researchgate.net

Nitroreduction: The initial step is the reduction of a nitro group to a nitroso group, followed by further reduction to an N-hydroxy arylamine intermediate (e.g., N-hydroxy-1-amino-7-nitropyrene). researchgate.net

Esterification (O-acetylation): This N-hydroxylamine can be further activated, particularly in organisms with sufficient acetyltransferase activity. Enzymes like O-acetyltransferases can catalyze the acetylation of the hydroxyl group, forming an N-acetoxy arylamine. This ester is highly unstable. nih.gov

Nitrenium Ion Formation: The unstable N-acetoxy arylamine readily undergoes heterolytic cleavage of the N-O bond, losing an acetate (B1210297) ion to form a highly electrophilic and reactive nitrenium ion. This nitrenium ion is the ultimate carcinogen that attacks the nucleophilic centers in the DNA, primarily the C8 position of guanine, to form the stable DNA adduct.

A clear correlation exists between the levels of DNA adducts and the induction of various cellular responses. Studies on dinitropyrene isomers demonstrate that higher concentrations of the compound lead to increased levels of DNA adducts, which in turn correspond to a greater frequency of genotoxic events.

Mutagenesis: In Salmonella typhimurium, the concentration of the N-(deoxyguanosin-8-yl)-1-amino-8-nitropyrene adduct was directly correlated with the induction of frameshift mutations. iarc.fr

Chromosomal Damage: Exposure of cultured hamster cells to 1,6-DNP resulted in a dose-dependent increase in chromosomal aberrations and disturbances in the mitotic spindle. capes.gov.br

DNA Damage Response: In human and mouse cell lines, 1,8-DNP induced a DNA damage response, including the phosphorylation of histone H2AX and the tumor suppressor protein p53, at lower concentrations than the 1,3-isomer, which correlates with its higher carcinogenic potency and ability to form DNA adducts. core.ac.uk

These findings suggest that the level of DNA adducts formed by 1,7-DNP would likely be a key determinant of its potential to induce mutations, chromosomal instability, and other cellular damage that can initiate carcinogenesis.

The cell possesses sophisticated DNA repair systems to counteract the damage caused by chemical adducts. The bulky, helix-distorting lesions formed by dinitropyrene metabolites are primarily recognized and removed by the Nucleotide Excision Repair (NER) pathway. The persistence of these adducts, and thus the likelihood of mutation, depends on the efficiency of this repair process. The induction of unscheduled DNA synthesis (UDS) in cells exposed to dinitropyrenes is evidence of active DNA repair. iarc.fr If the rate of adduct formation overwhelms the cellular repair capacity or if the repair mechanisms are deficient, the probability of mutations leading to cancer increases significantly.

Interactions with Other Biomolecules

While DNA is the most critical target for initiating carcinogenesis, the reactive metabolites of dinitropyrenes can also interact with other cellular macromolecules, including proteins. nih.gov These interactions can disrupt normal cellular functions and contribute to toxicity.

The interaction of 1,7-DNP and its metabolites with proteins is fundamental to its mechanism of action, beginning with its own metabolism.

Metabolizing Enzymes: 1,7-DNP must interact with Phase I metabolizing enzymes, such as cytochrome P450s and various nitroreductases (e.g., AKRs), to be activated. researchgate.net It subsequently interacts with Phase II enzymes like O-acetyltransferases, which are critical for the formation of the highly reactive nitrenium ion. nih.gov The specific isoforms of these enzymes that are present in a given tissue can significantly influence the rate of activation and, therefore, tissue susceptibility.

Covalent Protein Binding: The electrophilic nitrenium ion intermediate is not only reactive towards DNA but can also form covalent adducts with proteins. Binding to critical proteins can alter their function, leading to cytotoxicity or the disruption of cellular signaling pathways. nih.gov

Influence on Cellular Pathways: Dinitropyrenes have been shown to trigger multiple cellular signaling pathways. Exposure to 1,3-DNP and 1,8-DNP can activate pathways related to the DNA damage response (DDR), leading to the activation of key proteins like p53. core.ac.uk Activation of p53 can halt the cell cycle to allow for DNA repair or, if the damage is too severe, induce apoptosis (programmed cell death). The differential ability of dinitropyrene isomers to induce apoptosis versus causing persistent DNA damage may be linked to their relative carcinogenic potencies. nih.gov

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
1,6-Dinitropyrene
1,8-Dinitropyrene
1,3-Dinitropyrene (B1214572)
N-(deoxyguanosin-8-yl)-1-amino-6-nitropyrene
N-(deoxyguanosin-8-yl)-1-amino-7-nitropyrene
N-(deoxyguanosin-8-yl)-1-amino-8-nitropyrene
N-hydroxy-1-amino-7-nitropyrene
N-acetoxy arylamine
Histone H2AX

Intercalation into DNA Structures

Intercalation is a process where molecules insert themselves between the planar base pairs of the DNA double helix. smolecule.com This action requires the inserting molecule, or ligand, to be planar and aromatic, allowing it to fit within the hydrophobic environment of the DNA structure. smolecule.com The process disrupts the normal helical structure, causing the DNA to unwind and lengthen, which can interfere with critical cellular processes like DNA replication and transcription.

While direct studies on the intercalation of this compound are not extensively detailed in the available literature, the behavior of related dinitropyrene compounds provides significant insight. Dinitropyrenes, as a class of polycyclic aromatic compounds, are known to interact with DNA. Research on a related compound, 2,7-dinitropyrene-4,5,9,10-tetraone (B15156914), indicates it can intercalate into DNA structures, which is a key part of its mechanism of action. smolecule.com This suggests that other dinitropyrene isomers, including this compound, likely share this capability due to their planar pyrene (B120774) core.

Cellular Responses to Dinitropyrene Exposure

Induction of Unscheduled DNA Synthesis

Unscheduled DNA Synthesis (UDS) is a form of DNA repair that occurs outside of the normal S-phase of the cell cycle. It is a key indicator of genotoxic damage, as the cell attempts to repair lesions in its DNA. Several dinitropyrene isomers have been shown to be potent inducers of UDS.

Studies have demonstrated that 1,6-dinitropyrene induces UDS in rat liver and lung tissues. Furthermore, experiments using various cell types, including mouse and rat hepatocytes and human bronchial epithelial cells, have confirmed UDS induction by 1,6-dinitropyrene. Similarly, 1,8-dinitropyrene has been reported to induce UDS. inchem.org In comparative studies, dinitropyrene isomers have been found to elicit much higher levels of UDS compared to other nitroarenes, highlighting their potent genotoxicity. While specific data for this compound is not as prevalent, its structural similarity to other UDS-inducing dinitropyrenes suggests it would likely provoke a similar DNA repair response.

Modulation of Gene Expression (e.g., Detoxification Genes, Stress Response Genes)

Exposure to genotoxic compounds like dinitropyrenes triggers significant changes in gene expression as the cell attempts to mitigate damage and detoxify the agent. These changes often involve stress response and detoxification pathways.

Detoxification Genes: A key family of detoxification enzymes is the Cytochrome P450 (CYP) superfamily. Studies on several dinitropyrene isomers show an induction of CYP1A1. nih.gov For instance, 1,3-, 1,6-, and 1,8-dinitropyrene have all been shown to induce CYP1A1 mRNA. nih.goviarc.fr This enzyme is involved in the metabolic processing of xenobiotics, which can be a detoxification step, although in some cases, it can also lead to metabolic activation of the compound into a more reactive form.

Stress Response Genes: The p53 tumor suppressor protein is a critical component of the cellular stress response, often activated by DNA damage. Following exposure to 1,8-dinitropyrene, an increase in the phosphorylation of p53 was observed, indicating its activation. nih.gov However, in some contexts, it was noted that the p53 protein did not accumulate in the nucleus, suggesting a potential inactivation of its pro-apoptotic function, which could allow cells with DNA damage to survive. nih.gov

The table below summarizes the observed gene expression changes upon exposure to various dinitropyrene isomers.

CompoundAffected Gene/PathwayObserved EffectCell Line/ModelCitation
1,8-Dinitropyrenep53Increased phosphorylationHepa1c1c7 cells nih.gov
1,3-DinitropyreneCYP1A1mRNA inductionMCF-7 cells nih.gov
1,6-DinitropyreneCYP1A1mRNA inductionFish hepatoma PLHC-1 cells nih.gov
1,8-DinitropyreneCYP1A1mRNA inductionHepa1c1c7 cells nih.gov
1-Nitropyrene (B107360)Aryl hydrocarbon receptor, HSP70Up-regulationDreissena polymorpha ifremer.fr

Influence on DNA Synthesis

In addition to triggering repair mechanisms, dinitropyrenes can directly interfere with the process of DNA synthesis during the S-phase of the cell cycle. This interference can be a consequence of DNA adducts acting as physical blocks to DNA polymerases or the activation of cell cycle checkpoints.

Research on 1,8-dinitropyrene has shown that exposure leads to an accumulation of cells in the S-phase. nih.gov This suggests that the compound causes stalling of the replication fork, where the machinery responsible for duplicating DNA is halted. Such a disruption can be a potent source of mutations and genomic instability. While this specific finding relates to the 1,8-isomer, it points to a general mechanism for dinitropyrenes where the formation of bulky DNA adducts impedes the progression of DNA replication. oup.com

Cellular and Molecular Pathways

The biological actions of dinitropyrenes are driven by a series of interconnected cellular and molecular events. The primary pathway begins with metabolic activation.

Metabolic Activation: Dinitropyrenes are metabolized by cellular enzymes, particularly through nitroreduction, which is catalyzed by enzymes like cytosolic aldehyde oxidase and microsomal NADPH cytochrome P450 reductase. iarc.fr This process converts the nitro groups into reactive N-hydroxy arylamine intermediates. nih.gov

DNA Adduct Formation: These reactive intermediates are electrophilic and readily attack nucleotide bases in DNA, forming stable, bulky covalent adducts. The most common adducts for related isomers like 1,6- and 1,8-dinitropyrene are N-(deoxyguanosin-8-yl)-amino-nitropyrenes. nih.gov

Cellular Response to DNA Damage: The presence of these adducts triggers a cascade of cellular responses. The DNA damage is recognized by the cell's repair machinery, leading to the induction of UDS as the cell attempts to excise and replace the damaged segments. This DNA damage also activates stress signaling pathways, including the phosphorylation and activation of the p53 protein and the induction of detoxification genes like CYP1A1. nih.gov Concurrently, the physical presence of these adducts on the DNA template can obstruct DNA polymerase, leading to a slowdown or arrest of DNA synthesis and an accumulation of cells in the S-phase. nih.gov This entire cascade underscores the potent genotoxicity of the dinitropyrene class of compounds.

Synthesis and Exploration of Dinitropyrene Derivatives with Modified Biological Activity

Structural Modification Strategies of the Pyrene (B120774) Core

The pyrene nucleus is a versatile scaffold that can be modified through several chemical strategies to create a diverse range of derivatives. These modifications are crucial for altering the electronic, physical, and biological properties of the parent compound.

Key strategies for modifying the pyrene core include:

Electrophilic Aromatic Substitution : The pyrene ring is electron-rich, making it susceptible to electrophilic attack. The 1, 3, 6, and 8 positions are the most electronically activated and are the primary sites for substitution reactions like nitration. rsc.org However, under certain conditions or with bulky electrophiles, substitution can be directed to other positions. rsc.org

Oxidation : The pyrene core can be oxidized under strong conditions. For instance, oxidation of pyrene in the presence of a ruthenium salt catalyst can yield pyrene-4,5,9,10-tetraone. acs.org Such tetraone derivatives represent a significant structural modification, altering the planarity and electronic properties of the molecule.

Reduction of Nitro Groups : A fundamental modification for dinitropyrene (B1228942) derivatives is the reduction of one or both nitro groups to form amino groups. smolecule.com This transformation is critical as it is often the first step in the metabolic activation pathway that leads to biological activity. The resulting aminopyrenes are valuable intermediates for synthesizing further derivatives. smolecule.comiarc.fr

Functionalization via Intermediates : Indirect methods often provide access to less common substitution patterns. Using hydrogenated intermediates like tetrahydropyrene (THPy) can alter the directing effects of existing substituents, allowing for reactions at positions not typically accessible in the fully aromatic pyrene. rsc.org For example, acetylating 2-amino-THPy creates an acetamide (B32628) that can direct subsequent nitration or bromination to create rare 1,2- and 2,6-substituted pyrenes after re-aromatization. rsc.org

Synthesis of Dinitropyrene Analogs

The synthesis of specific dinitropyrene isomers can be complex. The direct nitration of pyrene, typically with a mixture of nitric and sulfuric acids, results in a mixture of isomers, primarily 1,3-, 1,6-, and 1,8-dinitropyrene (B49389). Isolating a specific isomer like 1,7-dinitropyrene from such a mixture would be challenging and require advanced purification techniques.

To achieve specific substitution patterns, more controlled, multi-step synthetic routes are employed:

Synthesis via Amino Intermediates : Specific isomers can be synthesized from amino-nitropyrene precursors. For instance, the synthesis of 1-nitro-6-nitrosopyrene (B12373) and 1-nitro-8-nitrosopyrene (B22677) begins with the nitration of 1-acetylaminopyrene. nih.gov This produces a separable mixture of 1-acetylamino-6-nitropyrene and 1-acetylamino-8-nitropyrene. nih.gov After deacetylation, the resulting amino-nitropyrenes are oxidized to the target nitro-nitrosopyrene compounds. nih.gov This highlights a general strategy where an existing functional group directs the position of a second group.

Indirect Methods : As mentioned, using partially hydrogenated pyrene scaffolds is a powerful strategy. For example, 2-amino-tetrahydropyrene can be used as a starting material to synthesize 1,2- and 2,6-dinitropyrene derivatives through a sequence of protection, nitration, and re-aromatization steps. rsc.org

Characterization of Modified Biological Properties

The biological properties of dinitropyrene derivatives are intimately linked to their chemical structure, particularly the number and position of the nitro groups.

The most significant biological action of many dinitropyrenes is their ability to damage DNA, a process that underlies their mutagenic and carcinogenic properties. This interaction is not direct but requires metabolic activation.

Metabolic Activation and DNA Adduct Formation : The primary pathway for activation is the reduction of a nitro group to a reactive N-hydroxy arylamine intermediate. nih.gov This reduction is often catalyzed by cellular nitroreductase enzymes. nih.gov For some isomers, this intermediate can be further activated by O-acetylation, catalyzed by acetyltransferase enzymes. nih.govnih.gov The ultimate electrophilic species then reacts with nucleophilic sites on DNA, primarily the C8 position of guanine (B1146940), to form covalent DNA adducts. researchgate.netnih.gov The major adduct formed from 1,8-dinitropyrene has been identified as N-(deoxyguanosin-8-yl)-1-amino-8-nitropyrene. iarc.frnih.gov The formation and persistence of these adducts can lead to mutations during DNA replication. nih.gov

Protein Interaction : In addition to DNA, metabolites of dinitropyrenes can also bind to other cellular macromolecules. Covalent binding to proteins has been observed following the metabolic activation of 1,8-dinitropyrene. nih.gov

Table 1: Metabolites Identified from in vitro Incubations of 1,8-Dinitropyrene

Precursor Compound Metabolite Metabolic Process Reference
1,8-Dinitropyrene 1-Nitro-8-nitrosopyrene Nitroreduction iarc.fr
1,8-Dinitropyrene 1-Amino-8-nitropyrene (B1221553) Nitroreduction iarc.frnih.gov
1,8-Dinitropyrene 1,8-Diaminopyrene Nitroreduction iarc.frnih.gov
1,8-Dinitropyrene 1-Acetylamino-8-nitropyrene Nitroreduction & Acetylation nih.govnih.gov

Dinitropyrenes and their derivatives serve as versatile precursors for generating new compounds with potentially novel or enhanced biological activities. The chemical reactivity of the nitro and amino groups allows for extensive derivatization.

Amino Derivatives : As established, the reduction of dinitropyrenes yields aminonitropyrenes and diaminopyrenes. nih.gov These amino-substituted pyrenes are themselves bioactive but also serve as key synthetic intermediates for creating a wider range of molecules with modified properties.

Nitroso Intermediates : The partially reduced nitroso intermediates, such as 1-nitro-8-nitrosopyrene, are highly reactive. nih.gov While they are transient metabolites, their synthesis and study have been crucial for understanding the metabolic activation pathways of their parent dinitropyrenes. nih.gov These compounds are often more potent mutagens than the parent dinitropyrenes in certain biological assays, highlighting their role as key ultimate or proximate carcinogens. nih.gov

Oxidized Derivatives : Derivatives such as 2,7-dinitropyrene-4,5,9,10-tetraone (B15156914) can also act as precursors. The presence of multiple functional groups (nitro and keto) allows for various chemical transformations, including nucleophilic substitution or reduction, to create new agents for evaluation in cancer or antimicrobial research. smolecule.com

While the primary focus of dinitropyrene research has been on mutagenicity, the broader class of nitroaromatics and pyrene-based structures has been explored for other bioactivities, including antimicrobial effects.

Dinitropyrene Derivatives : Specific data on the antimicrobial properties of this compound is not available in the reviewed literature. However, related compounds like 2,7-dinitropyrene-4,5,9,10-tetraone have been noted for their potential antimicrobial applications. smolecule.com

Related Scaffolds : Research on other heterocyclic systems demonstrates that pyrimidine-based derivatives can exhibit significant antimicrobial activity against various bacterial and fungal strains, with some compounds showing Minimum Inhibitory Concentration (MIC) values in the range of 4-16 µg/mL. nih.gov Similarly, phenalenone derivatives isolated from marine fungi have shown activity against Staphylococcus aureus and Mycobacterium phlei. rsc.org These findings suggest that complex aromatic and heterocyclic scaffolds, including those related to pyrene, are a promising area for the development of new antimicrobial agents.

Table 2: Example Antimicrobial Activity of Bioactive Derivatives

Compound Class Organism Activity (MIC) Reference
Pyridothienopyrimidine derivatives Various Bacteria & Fungi 4-16 µg/mL nih.gov

Structure-Activity Relationship Studies for Dinitropyrene Derivatives

Structure-activity relationship (SAR) studies are essential for understanding why different dinitropyrene isomers exhibit vastly different biological potencies. These studies correlate specific structural features with biological outcomes, such as mutagenicity.

Role of Nitro Group Position : The mutagenic and carcinogenic activity of nitropyrenes is highly dependent on the orientation of the nitro groups. nih.gov This is because the position affects the electronic properties of the molecule, including its electrochemical reduction potential, which is a key factor in its susceptibility to metabolic activation by nitroreductases. nih.govnih.gov

Metabolic Pathway Dependence : SAR studies have revealed that the potency of dinitropyrenes is linked to the specific metabolic pathways required for their activation. For example, in Salmonella typhimurium strain TA98, the high mutagenicity of 1,6- and 1,8-dinitropyrene is greatly diminished in the derivative strain TA98/1,8-DNP6, which is deficient in O-acetyltransferase activity. nih.gov This indicates that for these isomers, activation via an N-hydroxy arylamine intermediate followed by O-acetylation is a critical step. nih.govresearchgate.net In contrast, 1-nitropyrene's activity is less dependent on this esterification step. nih.govresearchgate.net

Cell-Specific Activity : The mutagenicity of dinitropyrenes also varies significantly between bacterial and mammalian cells. In Chinese hamster ovary (CHO) cells, the parent dinitropyrenes are only weakly active, whereas their nitroso-derivatives are highly mutagenic. nih.gov This suggests that the initial nitroreduction step is the rate-limiting factor for activation in this cell type, and that subsequent esterification may not be required. nih.gov These differences underscore how the cellular environment and its specific enzymatic machinery are critical components of the structure-activity relationship.

Theoretical and Computational Studies of Dinitropyrenes

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. mdpi.comacs.org It has become a standard tool in chemistry for predicting a wide range of molecular properties with a favorable balance of accuracy and computational cost. researchgate.net Applications of DFT are diverse, ranging from the design of drug molecules to the characterization of materials. nih.govdntb.gov.uahelsinki.fi For dinitropyrene (B1228942) isomers, DFT calculations are used to explore optoelectronic properties, reactivity, and potential for use in advanced materials. researchgate.netnih.gov While extensive computational studies exist for isomers such as 1,3-dinitropyrene (B1214572) and 1,6-dinitropyrene (B1200346) researchgate.netresearchgate.net, published research focusing specifically on the theoretical properties of 1,7-dinitropyrene is limited.

The electronic structure of a molecule governs its chemical behavior. DFT is routinely used to analyze key aspects of the electronic structure, such as the distribution of electrons and the energies of molecular orbitals.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter that provides insight into the chemical reactivity and kinetic stability of a molecule. nih.govijcce.ac.ir A small HOMO-LUMO gap generally suggests that a molecule is more polarizable and chemically reactive. nih.gov

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on a molecule's surface, providing a guide to its reactive sites. researchgate.net Color-coded regions indicate the electrostatic potential: red areas are electron-rich (negative potential) and are susceptible to electrophilic attack, while blue areas are electron-poor (positive potential) and are prone to nucleophilic attack. researchgate.net

For this compound (often referred to as 2,7-dinitropyrene (B45027) in chemical databases), detailed DFT analyses of its FMOs and MEP are not extensively documented in peer-reviewed literature. However, its inclusion in a Quantitative Structure-Toxicity Relationship (QSTR) study of nitroaromatic compounds implies that such electronic properties have been calculated, as they are fundamental descriptors for predicting mutagenicity. innovareacademics.in

ParameterDescriptionRelevance to this compound
HOMO Energy Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.Specific values from detailed DFT studies are not readily available in the literature.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.Specific values from detailed DFT studies are not readily available in the literature.
HOMO-LUMO Gap Energy difference between HOMO and LUMO; indicates chemical reactivity and stability.A smaller gap would imply higher reactivity. Quantitative data is not published.
MEP Analysis Maps electron density to predict sites for electrophilic and nucleophilic attack.Detailed MEP maps and analyses are not published in the surveyed literature.

DFT calculations can effectively predict the most likely sites of chemical reactions on a molecule and elucidate potential reaction mechanisms. nih.govscience.gov By calculating the energies of reactants, transition states, and products, chemists can map out the most energetically favorable pathways for a given transformation. acs.org For PAHs and their derivatives, computational methods have been used to predict sites of atmospheric oxidation and nitration. nih.gov

Studies on pyrene (B120774) have shown that theoretical approaches can predict the formation of various dinitropyrene isomers, such as the 1,3-, 1,6-, and 1,8-isomers. nih.gov The photochemical reaction pathways of other isomers, like 1,6-dinitropyrene, have also been investigated using a combination of spectroscopy and computational methods, revealing complex mechanisms involving excited states. researchgate.netfrontiersin.org However, specific DFT-based predictions detailing the reaction pathways and site-specific reactivity for this compound are not prominently featured in the scientific literature.

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property crucial for technologies like telecommunications, optical computing, and frequency mixing. researchgate.net Organic molecules with electron-donating and electron-accepting groups connected by a π-conjugated system often exhibit significant NLO properties due to efficient intramolecular charge transfer (ICT). researchgate.netresearchgate.net

DFT is a primary tool for predicting the NLO response of molecules by calculating parameters such as polarizability (α) and first-order hyperpolarizability (β). nih.govwhiterose.ac.uk Computational studies on 1,3-dinitropyrene have demonstrated its potential as a potent NLO material, with a calculated first-order hyperpolarizability significantly higher than that of the standard reference material, urea. researchgate.netwhiterose.ac.uk A similar theoretical screening for this compound, which would quantify its polarizability and hyperpolarizability, has not been found in the surveyed literature.

The performance of organic electronic devices, such as Organic Light-Emitting Diodes (OLEDs), depends heavily on the charge transport characteristics of the materials used. mdpi.com A hole transport layer (HTL) is a key component that facilitates the movement of positive charge carriers (holes). nih.govresearchgate.net A crucial parameter for assessing a material's suitability as an HTL is its reorganization energy (λ), which quantifies the geometric relaxation energy required when a molecule changes its charge state. researchgate.net A lower reorganization energy for hole transport (λh) is desirable for an efficient HTL material.

DFT calculations are employed to compute these reorganization energies. researchgate.net For instance, the low reorganization energy calculated for 1,3-dinitropyrene validates its potential application as a hole transport layer in OLEDs. researchgate.netresearchgate.net There are no equivalent published theoretical studies reporting the reorganization energy or other relevant electrical properties for this compound.

Molecular Modeling and Simulation Approaches

Beyond static DFT calculations, molecular modeling encompasses a range of simulation techniques that study the dynamic behavior of molecules. frontiersin.orgmdpi.com Molecular Dynamics (MD) simulations, for example, use classical mechanics to compute the motions of atoms and molecules over time, providing insights into conformational changes, interactions with other molecules (like solvents or biological macromolecules), and the physical properties of materials. mdpi.comuq.edu.au

For a molecule like this compound, MD simulations would require a force field, which is a set of parameters describing the potential energy of the system. The Automated Topology Builder (ATB) and Repository, a resource for generating force field topologies for molecular simulations, includes an entry for 2,7-dinitropyrene. researchgate.net This indicates that the necessary parameters for conducting MD simulations can be generated. However, specific research articles detailing the results of molecular modeling or MD simulations focused on this compound are not found in the public domain.

Spectroscopic Feature Predictions (e.g., Raman, NMR, UV-Vis)

Computational methods are highly effective at predicting various types of molecular spectra. researchgate.netnaturalspublishing.commdpi.com This predictive capability is extremely valuable as it can aid in the interpretation of experimental data and the structural identification of compounds.

Raman and IR Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its Infrared (IR) and Raman spectra. naturalspublishing.com

NMR Spectroscopy: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectra can be calculated with high accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework. researchgate.net

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate electronic excitation energies, which correspond to the absorption bands in an Ultraviolet-Visible (UV-Vis) spectrum.

Detailed theoretical studies of 1,3-dinitropyrene have included predictions of its Raman, NMR, and UV-Vis spectra to complement the analysis of its electronic properties. researchgate.net For this compound, however, such comprehensive and publicly available computational spectroscopic analyses were not identified.

Computational Chemistry Methodologies for Dinitropyrene Research

Computational chemistry has become an indispensable tool for investigating the properties and behaviors of dinitropyrenes. These methods provide molecular-level insights that complement experimental findings. While extensive computational research has been conducted on various dinitropyrene isomers, it is important to note that specific published studies focusing exclusively on This compound are limited. However, the methodologies employed for other prevalent isomers like 1,3-, 1,6-, and 1,8-dinitropyrene (B49389) establish a clear framework for the computational approaches applicable to all dinitropyrene compounds, including the 1,7- isomer.

These theoretical studies utilize a range of sophisticated computational techniques to predict and analyze molecular structure, electronic properties, reactivity, and spectroscopic characteristics. The primary goals are to understand the fundamental aspects of these molecules, from their geometric configurations to their potential as materials in various applications or their behavior as environmental pollutants.

Density Functional Theory (DFT)

A predominant method in the computational study of dinitropyrenes is Density Functional Theory (DFT). nih.gov DFT is favored for its balance of computational cost and accuracy, making it suitable for the relatively large polycyclic aromatic hydrocarbon (PAH) systems.

Geometry Optimization: DFT is used to determine the most stable three-dimensional structure of dinitropyrene isomers. innovareacademics.in Calculations have shown that the planarity of the pyrene core can be distorted by the nitro groups. For instance, studies on 1,6-dinitropyrene have involved optimizing the ground state (S₀) and the first excited singlet state (S₁) geometries to understand structural changes upon excitation. researchgate.net

Electronic Properties: Key electronic properties are calculated using DFT. This includes the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is crucial for predicting a molecule's chemical reactivity and kinetic stability. innovareacademics.inresearchgate.net

Spectroscopic Analysis: DFT is employed to simulate various spectra. For example, vibrational frequencies from theoretical calculations can be compared with experimental Infrared (IR) and Raman spectra to confirm structural assignments. researchgate.net

Molecular Electrostatic Potential (MEP): MEP maps are generated to visualize the charge distribution on the molecule. researchgate.net These maps are useful for identifying electrophilic and nucleophilic sites, which provides insight into intermolecular interactions and reactivity. innovareacademics.inresearchgate.net

Time-Dependent Density Functional Theory (TD-DFT)

To study the excited-state properties and electronic transitions, Time-Dependent DFT (TD-DFT) is the most common extension of DFT.

Electronic Spectra: TD-DFT is used to compute theoretical electronic absorption spectra (UV-Vis). researchgate.net By calculating the vertical excitation energies and corresponding oscillator strengths, researchers can predict the absorption wavelengths and intensities, which can then be validated against experimental data. researchgate.netresearchgate.net

Photochemical Pathways: In studies of isomers like 1,3- and 1,8-dinitropyrene, TD-DFT helps to elucidate the relaxation pathways from excited states. researchgate.net This is critical for understanding their photochemistry and potential for photodegradation in the environment. researchgate.net

Ab Initio Methods

While more computationally intensive than DFT, ab initio ("from first principles") methods are used for higher accuracy calculations, particularly for excited states.

Post-Hartree-Fock Methods: Techniques such as Møller-Plesset perturbation theory (MPn) and Coupled Cluster (CC) theory provide a more rigorous treatment of electron correlation than standard DFT. acs.org

Excited State Geometries: High-level ab initio calculations have been employed to determine the geometries of dinitropyrenes in their ground and lowest excited singlet and triplet states. These calculations can reveal subtle structural changes, such as the nitro groups becoming coplanar with the pyrene ring in an excited state, which influences the molecule's photophysical properties.

Quantitative Structure-Toxicity Relationship (QSTR) Modeling

Computational methods are also applied in toxicological research. QSTR models aim to correlate the structural or property descriptors of chemicals with their toxicological effects. For nitroaromatic compounds, including dinitropyrenes, QSTR models have been developed to predict mutagenicity based on computed molecular properties. innovareacademics.in These models often use DFT-calculated parameters like HOMO-LUMO energies and molecular electrostatic potential maps as inputs. innovareacademics.in

Summary of Computational Parameters for Dinitropyrene Isomers

The following table summarizes typical computational methods and basis sets used in the study of dinitropyrene isomers. These approaches are directly applicable to the theoretical investigation of this compound.

Computational Task Methodology Typical Basis Set Key Findings/Applications Reference
Geometry OptimizationDFT (B3LYP, PBE0)6-31G(d), 6-311++G(d,p)Determination of ground and excited state structures. innovareacademics.inresearchgate.net
Electronic PropertiesDFT (B3LYP)6-311++G(d,p)Calculation of HOMO-LUMO gap, ionization potential, electron affinity. researchgate.net
UV-Vis SpectraTD-DFT (PBE0, B3LYP)6-311++G(d,p), IEFPCMPrediction of electronic transitions and absorption wavelengths. researchgate.netresearchgate.net
Excited State DynamicsTD-DFT, Ab InitioIEFPCM, def2-TZVPElucidation of photochemical relaxation pathways. researchgate.net
Mutagenicity PredictionQSTR, DFT3-21G*Correlation of electronic properties with toxicological endpoints. innovareacademics.in

Interactive Data Table: Calculated Properties of Dinitropyrene Isomers

This table presents representative theoretical data for various dinitropyrene isomers, illustrating the type of information that can be generated for this compound using the methodologies described.

CompoundMethod/Basis SetCalculated PropertyValueReference
1,3-DinitropyreneDFT/B3LYP/6-311++G(d,p)HOMO-LUMO Gap3.13 eV researchgate.net
1,3-DinitropyreneDFT/B3LYP/6-311++G(d,p)First Hyperpolarizability2.13 x 10-29 esu researchgate.net
1,6-DinitropyreneTD-PBE0/IEFPCM/6-311++G(d,p)S0 -> S1 Vertical Excitation2.84 eV researchgate.net
1,8-DinitropyreneDFT (ground-state)Photodegradation YieldLower than 1,3-DNP researchgate.net
2,7-DinitropyreneDFT/B3LYP/3-21G*Mutagenicity ClassNon-mutagenic (in specific assay) innovareacademics.in

Regulatory Science and Policy Considerations for Dinitropyrenes

Role of Regulatory Science in Assessing Environmental Contaminants

Regulatory science is the critical discipline of developing new tools, standards, and approaches to evaluate the safety, efficacy, quality, and performance of regulated products, including environmental chemicals. fda.gov Its primary role is to bridge the gap between academic research and regulatory decision-making. rsc.org For environmental contaminants such as dinitropyrenes, regulatory science provides the foundation for risk assessment by establishing methodologies to characterize the nature and magnitude of health risks. epa.gov

The process is guided by legislation that mandates the protection of public health with an adequate margin of safety, based on the latest scientific knowledge. nih.gov Regulatory science helps to:

Develop and validate analytical methods for detecting and quantifying contaminants in various environmental media like air, water, and soil.

Create models to understand the environmental fate and transport of chemicals, predicting how they move and transform in the environment. nih.gov

Design and interpret toxicological studies to determine the potential for a substance to cause harm.

Establish standardized approaches for risk assessment that can be applied consistently across different chemicals and scenarios. fda.gov

This scientific foundation ensures that policy decisions are not arbitrary but are grounded in robust, evidence-based assessments. nrep.org

Frameworks for Evaluating Environmental Pollutants

The evaluation of environmental pollutants like 1,7-dinitropyrene typically follows a structured risk assessment framework. epa.govnih.gov While specific details may vary between jurisdictions (e.g., U.S. Environmental Protection Agency, European Chemicals Agency), the core components are broadly consistent and often based on principles from organizations like the Organisation for Economic Co-operation and Development (OECD). nih.gov The most common framework is the risk assessment paradigm, which consists of four main steps. nih.govnih.gov

Table 1: The Four-Step Risk Assessment Framework
StepDescriptionApplication to this compound
Hazard Identification Examines whether a chemical can cause harm and under what circumstances. It involves reviewing toxicological data from animal studies, in vitro tests, and human studies if available.Involves reviewing studies on the genotoxicity and carcinogenicity of dinitropyrenes. For example, 1,6- and 1,8-dinitropyrene (B49389) are recognized as having sufficient evidence for carcinogenicity in experimental animals. nih.govnih.gov
Dose-Response Assessment Quantifies the relationship between the dose of a substance and the incidence and severity of an adverse health effect in an exposed population.This step is challenging for this compound due to a lack of specific data, often requiring extrapolation from data on other dinitropyrene (B1228942) isomers or related nitro-PAHs.
Exposure Assessment Determines the extent of human or environmental exposure. This includes identifying the sources of the chemical (e.g., diesel exhaust), the pathways it travels, and the concentrations at the point of contact. nih.govDinitropyrenes have been detected in diesel engine exhaust, emissions from kerosene (B1165875) heaters, and some carbon blacks. inchem.orgca.gov Exposure assessment would measure or model the levels of this compound in the air that people breathe.
Risk Characterization Integrates the information from the previous three steps to produce a comprehensive picture of the risk, including uncertainties. It estimates the likelihood of adverse effects occurring in a defined population. nih.govCombines the hazard and dose-response data with exposure levels to estimate the potential public health risk from this compound. The International Agency for Research on Cancer (IARC) has classified related dinitropyrenes as "possibly carcinogenic to humans" (Group 2B). nih.govnih.govitcilo.org

Many modern frameworks also incorporate a tiered approach, where screening-level assessments are used to prioritize chemicals for more in-depth evaluation. nih.gov This allows regulatory agencies to focus resources on the substances that pose the greatest potential risk.

Research Needs and Gaps in Regulatory Science for Nitro-PAHs

Despite their known mutagenic and carcinogenic potential, significant research gaps hinder the comprehensive regulation of nitro-polycyclic aromatic hydrocarbons (nitro-PAHs), including this compound. aaqr.orgnih.gov The scientific understanding of this class of compounds is considered rudimentary compared to their parent PAHs. aaqr.org These gaps present major challenges for effective risk assessment and management. aaqr.org

Table 2: Summary of Research Needs and Gaps for Nitro-PAHs
Area of ResearchSpecific Gaps and Challenges
Analytical Methods Nitro-PAHs exist in the environment at concentrations one to three orders of magnitude lower than parent PAHs, making detection difficult. mdpi.com There is a need for more sensitive, standardized, and cost-effective analytical methods for the numerous isomers. aaqr.orgresearchgate.net
Emission and Formation The contribution of primary sources (direct combustion) versus secondary sources (atmospheric transformation of PAHs) is not well characterized for many nitro-PAHs. mdpi.comacs.org Understanding these pathways is crucial for developing effective emission control strategies.
Environmental Fate and Transport Data on how nitro-PAHs partition between gas and particulate phases, their transport in the atmosphere, and their degradation processes are limited. aaqr.orgacs.org This information is vital for accurate exposure modeling.
Toxicology Comprehensive toxicological data is lacking for many individual nitro-PAH isomers, including this compound. ca.gov Most risk assessments rely on data from a few well-studied isomers like 1,6- and 1,8-dinitropyrene, which may not accurately represent the toxicity of all isomers. nih.govnih.gov
Mixture Effects Humans and ecosystems are exposed to complex mixtures of PAHs and nitro-PAHs. iehconsulting.co.uk The combined or interactive effects of these mixtures are poorly understood, yet current risk assessments are largely based on single-chemical evaluations.

Addressing these research needs is essential for reducing uncertainty in risk assessments and developing more targeted and effective environmental policies for nitro-PAHs. aaqr.orgacs.org

Scientific Contributions to Environmental Policy Development

Scientific research is the cornerstone of evidence-based environmental policy. nrep.org The process involves scientists providing data and interpretations that inform the decisions of policymakers and regulatory agencies. ids.ac.uk For dinitropyrenes and other nitro-PAHs, scientific findings have directly influenced their regulatory status and management.

Key contributions include:

Hazard Identification and Classification: Genotoxicity and carcinogenicity studies in cellular and animal models are fundamental. nih.govinchem.org For instance, research demonstrating that dinitropyrenes induce tumors in experimental animals provided the "sufficient evidence" needed for IARC to classify isomers like 1,6- and 1,8-dinitropyrene as Group 2B carcinogens ("possibly carcinogenic to humans"). nih.govnih.govitcilo.org This classification serves as a critical flag for national and international regulatory bodies.

Source Apportionment: Research identifying the sources of nitro-PAHs, such as diesel exhaust and other combustion processes, allows policymakers to target specific industries or activities for emission reduction regulations. nih.govnih.govca.gov

Informing Air Quality Standards: Data on the atmospheric concentration, transport, and toxicity of particle-bound contaminants like dinitropyrenes contribute to the scientific basis for setting ambient air quality standards for particulate matter (e.g., PM2.5). nrep.orgnih.gov

Development of Control Technologies: Scientific understanding of the formation mechanisms of nitro-PAHs during combustion can guide the development of engineering solutions, such as improved engine design or exhaust after-treatment systems, to reduce their emission. mdpi.com

The relationship is a dynamic one; policy needs often drive scientific inquiry, while scientific discoveries can reveal new environmental problems that require a policy response. ids.ac.uk This iterative process ensures that environmental policy can adapt to new scientific knowledge and emerging challenges. europa.eu

Q & A

Q. What physicochemical properties of dinitropyrenes are critical for experimental design?

Related isomers like 1,3- and 1,6-Dinitropyrene exhibit high thermal stability (melting points >300°C) and moderate solubility in toluene (0.05–5 µg/mL) . These properties necessitate controlled storage (e.g., desiccated environments) and solvent optimization for in vitro assays. Spectral characterization (UV, IR, NMR) is essential for structural confirmation; for example, 1,6-DNP shows distinct UV λmax at 254 nm in methanol .

Q. How can researchers detect and quantify dinitropyrenes in environmental matrices?

High-performance liquid chromatography (HPLC) coupled with UV or mass spectrometry is recommended, as validated for 1,6-DNP in diesel exhaust particulates . Analytical protocols should resolve structural isomers via gradient elution (e.g., C18 columns with acetonitrile/water mobile phases) . IARC Monographs Section 1.2.2(d) provides standardized methods for nitro-PAH analysis, including sample extraction and cleanup steps .

Q. What synthetic routes are available for dinitropyrene isomers?

While 1,7-DNP synthesis is not detailed in the evidence, 1,3- and 1,6-DNP are synthesized via nitration of pyrene derivatives, followed by recrystallization (e.g., benzene-methanol mixtures) to achieve >98% purity . Researchers should validate purity via melting point analysis and NMR spectroscopy to minimize batch-to-batch variability.

Advanced Research Questions

Q. How do metabolic pathways influence the genotoxicity of dinitropyrenes?

NAD(P)H-quinone oxidoreductase reduces nitro groups, enhancing mutagenicity in Salmonella typhimurium TA97. For 1,6-DNP, enzymatic activation increased revertant counts by 3-fold, inhibited by dicoumarol . Researchers should incorporate metabolic activation systems (e.g., liver S9 fractions) and assess tissue-specific bioactivation (e.g., CYP1A1 isoforms in lung models) .

Q. What experimental designs address route-specific carcinogenicity disparities?

Intratracheal instillation of 1,6-DNP in hamsters induced lung adenocarcinomas (50% incidence at 1 mg/kg), while intraperitoneal injection caused peritoneal sarcomas in rats . Dose selection must account for solubility limits (e.g., 2 mg/mL in DMSO) and include vehicle controls. Chronic studies should monitor hematological parameters due to leukemogenic potential .

Q. How can researchers resolve contradictions in tumorigenic potency across species?

Species-specific metabolic differences explain variability. For example, 1,6-DNP induced hepatocellular tumors in mice but not rats, correlating with hepatic DNA adduct formation . Pharmacokinetic studies using <sup>14</sup>C-labeled tracers can map tissue distribution and adduct persistence .

Q. What methodological controls are critical in mutagenicity assays?

For Ames tests, include:

  • Nitroreductase-positive controls (e.g., 1-nitropyrene).
  • Cytotoxicity assessment via background lawn integrity.
  • Dose-response validation across three log concentrations. 1,6-DNP produced >500 revertants/µg in TA98 without S9 activation, with pre-incubation at 37°C recommended to simulate mammalian metabolism .

Data Analysis & Interpretation

Q. How should researchers analyze conflicting data on DNA damage endpoints?

Discrepancies in sister chromatid exchange (e.g., 1,6-DNP in CHO cells ) vs. unscheduled DNA synthesis (negative in rat hepatocytes ) may reflect cell-type-specific repair mechanisms. Researchers should compare adduct quantification (e.g., <sup>32</sup>P-postlabeling) with phenotypic endpoints across multiple models .

Q. What statistical approaches validate carcinogenicity findings?

Tumor incidence data (e.g., 18/37 hepatocellular tumors in mice ) should be analyzed using Fisher’s exact test with Bonferroni correction for multiple comparisons. Dose-response relationships require nonlinear regression modeling (e.g., Hill slopes) to estimate EC50 values .

Methodological Best Practices

  • Spectral Data: Reference IARC Monographs for standardized UV, IR, and NMR profiles .
  • Purity Validation: Use Sigma-Aldrich or Chemsyn Science Laboratories as suppliers for >98% pure compounds .
  • Ethical Compliance: Follow IARC guidelines for in vivo studies, including humane endpoints and sample size justification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.